1-(4-Chlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea typically involves the reaction of 4-chloroaniline with 4-hydroxy-2-methyl-5-propan-2-ylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)urea
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)urea
- 1-(4-Chlorophenyl)-3-(4-propan-2-ylphenyl)urea
Uniqueness
1-(4-Chlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea is unique due to the presence of both a hydroxyl group and a propan-2-yl group on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
6275-60-1 |
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Molecular Formula |
C17H19ClN2O2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C17H19ClN2O2/c1-10(2)14-9-15(11(3)8-16(14)21)20-17(22)19-13-6-4-12(18)5-7-13/h4-10,21H,1-3H3,(H2,19,20,22) |
InChI Key |
JJPBCYNTVSBCFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)NC2=CC=C(C=C2)Cl)C(C)C)O |
Origin of Product |
United States |
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